N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as HCTO, is a novel compound with potential applications in scientific research. HCTO belongs to the class of oxalamide compounds that have been shown to have a wide range of biological activities.
Scientific Research Applications
Catalysis in Chemical Reactions
N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has been studied in the context of its catalytic properties. Specifically, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has shown effectiveness as a catalyst system in Goldberg amidation. This process is utilized for coupling (hetero)aryl chlorides with amides, expanding the range of chemical reactions where this compound can be applied effectively (Subhadip De, Junli Yin, D. Ma, 2017).
Drug Development and Synthesis
The compound has been explored in the synthesis of various pharmacologically relevant molecules. For example, its use in the preparation of methylene-C14-dioxyphenyl compounds, which are crucial for drug metabolism studies, indicates its relevance in the pharmaceutical industry. These compounds can alter the metabolism and action of certain drugs and insecticides, underlining the compound's importance in developing and understanding drug interactions (J. Casida, J. L. Engel, Essac G. Essac, F. X. Kamienski, S. Kuwatsuka, 1966).
Medicinal Chemistry and Treatment Strategies
In medicinal chemistry, this compound's derivatives have been synthesized and evaluated for various potential therapeutic applications. These include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The synthesized derivatives are tested for their effectiveness in treating these conditions, highlighting the compound's versatility in drug development (Ş. Küçükgüzel, I. Coskun, S. Aydin, G. Aktay, S. Gürsoy, Ö. Çevik, Ö. Özakpinar, D. Özsavcı, A. Şener, Neerja Kaushik-Basu, A. Basu, T. Talele, 2013).
Chemical Synthesis and Characterization
The compound's role extends to the field of chemistry where it is used in synthesizing and characterizing new materials. For instance, its derivatives have been utilized in the electrochemical copolymerization processes, leading to the creation of novel polymers with potential applications in various industries (E. Turac, E. Sahmetlioglu, L. Toppare, 2014).
properties
IUPAC Name |
N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-15(18-10-12-4-3-9-24-12)16(21)19-11-17(22)7-8-23-14-6-2-1-5-13(14)17/h1-6,9,22H,7-8,10-11H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMPLMCZDGWGSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxychroman-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.